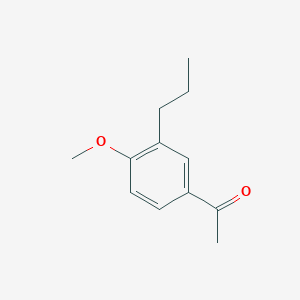

Ethanone, 1-(4-methoxy-3-propylphenyl)-

Descripción

Ethanone, 1-(4-methoxy-3-propylphenyl)- is a substituted acetophenone derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position (C4) and a propyl (-CH₂CH₂CH₃) group at the meta position (C3), with an acetyl (-COCH₃) group at C1. Substituted acetophenones are widely studied for their roles in pharmaceuticals, fragrances, and organic synthesis due to their electron-deficient aromatic systems and ketone functionality.

Propiedades

Número CAS |

100256-35-7 |

|---|---|

Fórmula molecular |

C12H16O2 |

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

1-(4-methoxy-3-propylphenyl)ethanone |

InChI |

InChI=1S/C12H16O2/c1-4-5-11-8-10(9(2)13)6-7-12(11)14-3/h6-8H,4-5H2,1-3H3 |

Clave InChI |

SCLUPMQCUCAMRO-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1)C(=O)C)OC |

SMILES canónico |

CCCC1=C(C=CC(=C1)C(=O)C)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Data for Substituted Ethanones

*Estimated based on structural analogs.

Structural and Functional Differences

Substituent Effects on Reactivity: Ethanone, 1-(4-methoxy-3-propylphenyl)-: The methoxy group is electron-donating, activating the ring toward electrophilic substitution, while the bulky propyl group may sterically hinder reactions at C3. The acetyl group directs further substitution to the ortho/para positions . 1-(2-Chlorophenyl)ethanone : The electron-withdrawing Cl group deactivates the ring, making it less reactive toward electrophiles. This compound is notable for its use in tear gas formulations due to its volatility and irritant properties. 1-(3-Methylbenzofuran-2-yl)ethanone : The benzofuran ring introduces conjugated π-systems, enhancing stability and contributing to its use in perfumery.

Physicochemical Properties: Boiling Points/Solubility: Chlorinated derivatives (e.g., 1-(2-chlorophenyl)ethanone) exhibit higher polarity and lower volatility compared to methoxy/propyl-substituted analogs. The benzofuran derivative’s fused ring system likely increases melting points . Hydrogen Bonding: The hydroxyl and amino groups in 4-IHPPA enable hydrogen bonding, increasing solubility in polar solvents compared to the methoxy/propyl variant.

Applications: Pharmaceutical Potential: 4-IHPPA’s isopropylamino and hydroxypropoxy groups suggest β-adrenergic receptor affinity, akin to propranolol derivatives . In contrast, the methoxy/propyl variant lacks such functional groups, limiting direct pharmacological utility. Industrial Use: The chloro derivative’s irritant properties contrast with the fragrance applications of the benzofuran analog .

Research Findings

- Synthetic Challenges : Introducing both methoxy and propyl groups on the phenyl ring requires careful regioselective synthesis to avoid competing reactions, as seen in analogous compounds .

- Spectroscopic Data : NMR shifts for methoxy (~3.8 ppm) and propyl (~0.9–1.6 ppm) groups in related compounds align with predicted environments for the target molecule .

- Thermal Stability: Propyl-substituted acetophenones generally decompose above 200°C, whereas halogenated analogs (e.g., 2-chloro) show lower thermal stability due to C-Cl bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.